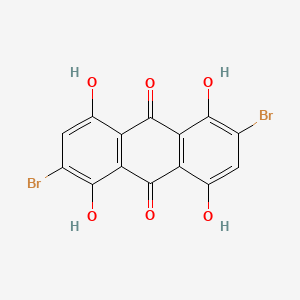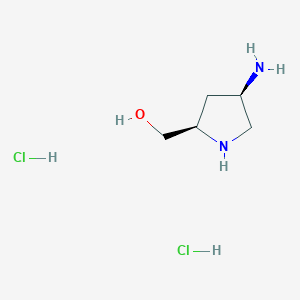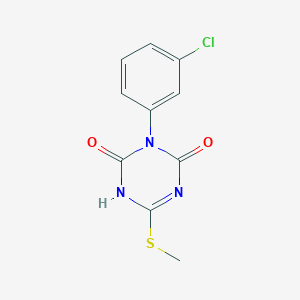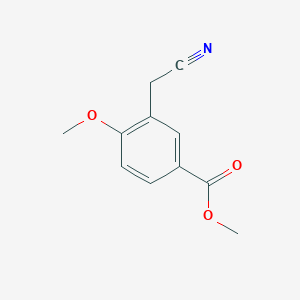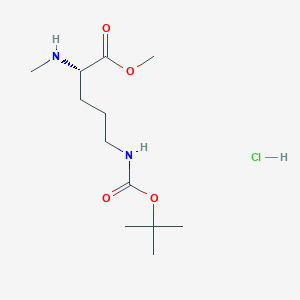
N-Me-Orn(Boc)-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-Ornithine (tert-Butyloxycarbonyl)-Methoxy Ester Hydrochloride, commonly referred to as N-Me-Orn(Boc)-OMe.HCl, is a derivative of the amino acid ornithine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butyloxycarbonyl (Boc) group and the methoxy ester (OMe) group makes it a valuable intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Orn(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the methylation of the amino group, followed by the introduction of the Boc protective group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methoxy ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N-Me-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Deprotected ornithine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Me-Orn(Boc)-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Me-Orn(Boc)-OMe.HCl is primarily related to its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methoxy ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-Me-Orn(Boc)-OH: Another derivative of ornithine with a different protective group.
Boc-N-Me-Orn(Fmoc)-OH: Similar compound with the Fmoc protective group.
Fmoc-N-Me-Orn(Me,Boc)-OH: A variant with both Fmoc and Boc protective groups.
Uniqueness
N-Me-Orn(Boc)-OMe.HCl is unique due to its combination of Boc and methoxy ester protective groups, which provide stability and versatility in peptide synthesis. This combination allows for selective deprotection and efficient synthesis of complex peptides.
Eigenschaften
Molekularformel |
C12H25ClN2O4 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |
InChI-Schlüssel |
CYJPBNPWHLQXKO-FVGYRXGTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
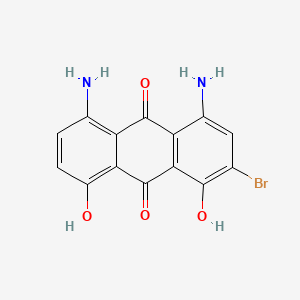
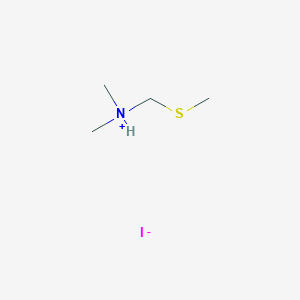
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
